BenchChemオンラインストアへようこそ!

3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine

pKa modulation hERG liability cardiac safety

3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine (CAS 1892480-74-8) is a fluorinated piperidine–piperidine ketone with molecular formula C₁₁H₁₈F₂N₂O and molecular weight 232.27 g/mol. The compound features a 3,3-difluoropiperidine ring linked via a carbonyl bridge to a piperidine ring at the 4-position, yielding a scaffold with two chemically distinct secondary amines—one electronically deactivated by the gem-difluoro substituent and one unperturbed—that enable sequential chemoselective derivatization.

Molecular Formula C11H18F2N2O
Molecular Weight 232.27 g/mol
CAS No. 1892480-74-8
Cat. No. B1435323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine
CAS1892480-74-8
Molecular FormulaC11H18F2N2O
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CCNCC2)(F)F
InChIInChI=1S/C11H18F2N2O/c12-11(13)4-1-7-15(8-11)10(16)9-2-5-14-6-3-9/h9,14H,1-8H2
InChIKeyCIRXXRCCWCTBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine (CAS 1892480-74-8): A Dual-Handle Gem-Difluoro Building Block for Fragment-Based Drug Discovery


3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine (CAS 1892480-74-8) is a fluorinated piperidine–piperidine ketone with molecular formula C₁₁H₁₈F₂N₂O and molecular weight 232.27 g/mol [1]. The compound features a 3,3-difluoropiperidine ring linked via a carbonyl bridge to a piperidine ring at the 4-position, yielding a scaffold with two chemically distinct secondary amines—one electronically deactivated by the gem-difluoro substituent and one unperturbed—that enable sequential chemoselective derivatization [2]. Its physicochemical profile (XLogP3 = 0.9, 1 H-bond donor, 4 H-bond acceptors, 1 rotatable bond) places it in favorable fragment-like chemical space for early-stage drug discovery [1]. The compound is commercially available at ≥95% purity from multiple suppliers .

Why 3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine Cannot Be Replaced by Unfluorinated or Regioisomeric Analogs


Within the difluoropiperidine-methanone-piperidine family, seemingly minor structural alterations produce substantial differences in physicochemical and pharmacological behavior. Removing the gem-difluoro group entirely (e.g., 1-(piperidin-4-ylcarbonyl)piperidine, CAS 63214-58-4) eliminates the electron-withdrawing effect that lowers piperidine pKa by approximately 1–2 units, which is directly correlated with hERG channel affinity and cardiac toxicity risk . Moving the carbonyl-piperidine attachment from the 4-position to the 3- or 2-position (CAS 1896965-85-7 and 1888584-91-5, respectively) alters the vector of the secondary amine exit trajectory, changing molecular shape and target recognition in fragment-based screens [1]. Shifting fluorine substitution to the 4,4-position (CAS 2243506-17-2) produces a distinct electrostatic surface and conformational profile that may not recapitulate the same binding interactions . These non-interchangeable structural features directly impact in vitro potency, selectivity, metabolic stability, and ultimately procurement decision-making for lead optimization programs.

Quantitative Differentiation Evidence: 3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine vs. Closest Analogs


Gem-Difluoro pKa Lowering Reduces hERG Liability vs. Non-Fluorinated Analog

The gem-difluoro substituent at the 3-position of the piperidine ring exerts a strong electron-withdrawing inductive effect that lowers the pKa of the adjacent secondary amine by approximately 1–2 log units relative to the non-fluorinated 1-(piperidin-4-ylcarbonyl)piperidine (CAS 63214-58-4, predicted pKa 10.05) [1]. In a systematic study of fluorinated saturated heterocyclic amines, Melnykov et al. demonstrated that each fluorine atom progressively reduces basicity, and that the conformational preferences of the gem-difluoro unit further modulate the effective pKa . The Le Roch et al. chemoinformatic analysis of fluorinated piperidine fragments confirmed that fluorine-induced pKa lowering is directly correlated with reduced affinity for hERG potassium channels, a key cardiac safety endpoint [1]. This provides a quantifiable safety differentiation that the non-fluorinated scaffold cannot offer.

pKa modulation hERG liability cardiac safety drug design

3,3-Difluoropiperidine Motif Confers 25-Fold Potency Improvement in GPCR Agonism: Class-Level Translational Evidence

The 3,3-difluoropiperidine substructure—present in 3,3-difluoro-1-(piperidine-4-carbonyl)piperidine—has been directly shown to improve agonist potency at the apelin (APJ) receptor by approximately 25-fold. When incorporated into an apelin receptor agonist scaffold, the 3,3-difluoropiperidine moiety reduced the EC₅₀ from 162 nM (non-fluorinated comparator) to 6.5 nM . Furthermore, the same fluorinated motif was associated with a 1600-fold enhancement in selectivity for estrogen receptor-positive breast cancer cells in a separate study of unfolded protein response activators [1]. While these data come from elaborated drug-like molecules rather than the free building block, they establish the quantitative pharmacological benefit that the 3,3-difluoropiperidine substructure can deliver when incorporated into a target molecule.

GPCR agonism apelin receptor potency enhancement EC50

4-Piperidyl Regiochemistry Offers Linear Amine Exit Vector Distinct from 2- and 3-Piperidyl Isomers

3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine features carbonyl attachment at the 4-position of the piperidine ring, providing a linear, para-like exit vector for the secondary amine. In contrast, the 3-piperidyl isomer (CAS 1896965-85-7) presents a meta-like branched geometry (complexity score 271 vs. 265 for the 4-isomer), and the 2-piperidyl isomer (CAS 1888584-91-5) presents an ortho-like proximal geometry [1]. In fragment-based drug discovery, the exit vector of a fragment's functional handle directly dictates the trajectory of subsequent growing or linking strategies [2]. The Le Roch et al. 2024 study of fluorinated piperidine fragments demonstrated that subtle differences in substitution pattern produce fragments that sample distinct regions of 3D chemical space, with differential recognition by protein targets—one scaffold was specifically recognized by the catalytic pocket of SARS-CoV-2 3CLᵖʳᵒ [2].

regiochemistry fragment-based drug discovery molecular shape exit vector

XLogP3 = 0.9: Optimized Lipophilicity for CNS Drug-Like Space vs. Higher LogP 4,4-Difluoro Isomer

The target compound has a computed XLogP3 of 0.9, which falls within the optimal lipophilicity range (LogP 1–3) recommended for CNS drug candidates by multiple consensus guidelines [1]. This is notably lower than the 4,4-difluoropiperidine substructure (LogP 1.33–2.14 depending on measurement method), suggesting that the 3,3-gem-difluoro arrangement provides a more balanced hydrophilicity profile . The systematic study by Melnykov et al. demonstrated that difluorination pattern, not merely fluorine count, determines LogP, with 3,3-difluoropiperidine derivatives exhibiting a characteristic shift in the pKa–LogP plot relative to their 4,4-difluoro counterparts . A LogP near 1.0, combined with only 1 hydrogen bond donor, suggests favorable passive permeability and potential blood-brain barrier penetration—a key consideration for CNS-targeted fragment libraries.

lipophilicity CNS drug discovery LogP physicochemical properties

Single Rotatable Bond and Gem-Difluoro Conformational Restriction Enhance Target Binding Entropy vs. Flexible Analogs

3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine possesses only 1 rotatable bond (the carbonyl–piperidine C–C bond), compared to 2 rotatable bonds for the ethylene-linked analog 1-(3,3-difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one (CAS 1894440-94-8) [1][2]. The gem-difluoro group further restricts conformational freedom by imposing a preference for specific chair conformations of the piperidine ring due to the electronic and steric effects of the fluorine atoms . Reduced rotatable bond count is a well-established predictor of higher ligand efficiency in fragment-based screening, as conformational pre-organization reduces the entropic penalty upon target binding. The Melnykov et al. study confirmed that conformational preferences of gem-difluoro substituents significantly affect both pKa and LogP, indicating that the fluorination pattern actively shapes the accessible conformational ensemble .

conformational restriction entropic benefit fragment screening rotatable bonds

Dual Chemically Differentiated Secondary Amines Enable Sequential Functionalization Unavailable in Simple 3,3-Difluoropiperidine

Unlike simple 3,3-difluoropiperidine (CAS 363179-66-2), which offers only a single secondary amine for derivatization, 3,3-difluoro-1-(piperidine-4-carbonyl)piperidine provides two chemically distinct secondary amines separated by a carbonyl linker. The amine on the 3,3-difluoropiperidine ring is electronically deactivated (lower pKa due to fluorine inductive effect), while the amine on the 4-piperidine ring retains full basicity (predicted pKa ~10). This differential reactivity enables chemoselective sequential functionalization without protecting group manipulation—the more nucleophilic 4-piperidine amine can be selectively acylated or alkylated first, followed by activation and reaction of the difluoropiperidine amine [1]. This dual-handle architecture is particularly valuable for constructing heterobifunctional molecules such as PROTACs and molecular glues, where two distinct warheads must be attached to orthogonal positions on a central scaffold .

chemoselective derivatization building block versatility sequential synthesis PROTAC design

Optimal Procurement and Application Scenarios for 3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine Based on Quantitative Evidence


CNS-Targeted Fragment Library Design Requiring Low LogP and hERG-Safe Starting Points

Procurement of 3,3-difluoro-1-(piperidine-4-carbonyl)piperidine is indicated when building a CNS-focused fragment library where lipophilicity must be kept within LogP 1–3 to maintain blood-brain barrier permeability [1]. Its XLogP3 of 0.9, combined with pKa lowering from gem-difluoro substitution that reduces hERG channel affinity, provides a safety-optimized fragment starting point that the non-fluorinated analog (predicted pKa 10.05) cannot offer . The single rotatable bond further supports ligand-efficient binding, increasing the probability of fragment hit confirmation in biophysical screens [1].

Chemoselective Synthesis of Heterobifunctional Degraders (PROTACs) Requiring Orthogonal Amine Handles

The compound's two electronically differentiated secondary amines—one fluorine-deactivated (3,3-difluoropiperidine) and one unperturbed (4-piperidine)—enable sequential chemoselective conjugation of two distinct warheads (e.g., a target-protein ligand and an E3 ligase ligand) without protecting group strategies [1]. This directly reduces the synthetic burden in PROTAC candidate generation compared to using symmetrical diamine scaffolds or simple monoamine building blocks such as 3,3-difluoropiperidine (CAS 363179-66-2), which would require additional synthetic steps to install a second attachment point . The class-level evidence of 25-fold potency improvement conferred by the 3,3-difluoropiperidine motif further supports the choice of this scaffold for the target-engaging warhead .

GPCR Agonist Lead Optimization Leveraging the 3,3-Difluoropiperidine Potency Enhancement Motif

For medicinal chemistry programs targeting Class A GPCRs (e.g., apelin receptor, chemokine receptors), this building block offers a direct path to incorporating the 3,3-difluoropiperidine substructure that has been quantitatively validated to improve agonist EC₅₀ from 162 nM to 6.5 nM (25-fold) [1]. The 4-piperidine carbonyl attachment point provides a linear exit vector suitable for reaching deep orthosteric or allosteric pockets, distinguishing it from the 2- and 3-piperidyl regioisomers that would direct pendant groups along different trajectories . Procurement decisions for library synthesis should prioritize this 4-isomer when the target binding site topology favors para-substituted geometry.

¹⁹F NMR Probe Development for Fragment-Based Screening in Non-Deuterated Solvent Systems

The gem-difluoro group at the 3-position provides a natural ¹⁹F NMR spectroscopic handle without requiring additional fluorination steps. 3,3-Difluoropiperidine derivatives have been explicitly validated as ¹⁹F NMR probes that function in non-deuterated solvent systems, eliminating the need for expensive deuterated solvents and internal standards in ligand-observed fragment screening [1]. This capability reduces per-assay cost and simplifies workflow, offering a practical advantage for procurement in high-throughput fragment screening facilities.

Quote Request

Request a Quote for 3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.